2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide
描述
2-(N-(4-Methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a pyridine-3-sulfonamido backbone linked to a 4-methoxybenzyl group and an acetamide moiety substituted with a 4-methoxyphenyl ring. This structure combines sulfonamide and pyridine functionalities, which are known to influence pharmacokinetic properties such as solubility, bioavailability, and receptor binding.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-19-9-5-17(6-10-19)15-25(31(27,28)21-4-3-13-23-14-21)16-22(26)24-18-7-11-20(30-2)12-8-18/h3-14H,15-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHHCQZEMSNWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article discusses the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide typically involves several key steps:
-
Formation of the Pyridine Sulfonamide:
- The starting material, 4-methoxybenzylamine, reacts with pyridine-3-sulfonyl chloride to form the sulfonamide derivative.
-
Acetamide Formation:
- The resulting sulfonamide is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
-
Purification:
- The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Enzyme Inhibition
The sulfonamide group in 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is known for its ability to inhibit various enzymes, particularly those involved in cancer progression. For example, compounds with similar structures have been shown to inhibit Aurora kinases, which play a crucial role in mitosis.
- Aurora-A Inhibition:
- Compounds exhibiting selectivity for Aurora-A have demonstrated IC50 values ranging from 0.16 µM to higher concentrations depending on structural modifications.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Mimicry:
- The sulfonamide moiety mimics natural substrates, allowing it to competitively inhibit target enzymes essential for cellular processes.
-
Cell Signaling Disruption:
- By interacting with cellular receptors and signaling pathways, the compound may alter normal cellular functions, leading to apoptosis or growth inhibition in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in MDPI reported that a series of pyridine sulfonamides exhibited potent antiproliferative activity against multiple cancer cell lines, indicating a promising therapeutic potential for similar structures .
- Another research highlighted the dual inhibition properties of certain derivatives against both Aurora-A and FLT3 kinases, which are critical targets in cancer therapy .
相似化合物的比较
Comparison with Structurally and Functionally Similar Compounds
Anti-Cancer Acetamide Derivatives
Compounds with sulfonamide and quinazoline scaffolds demonstrate significant anticancer activity. For example:
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related analogs (39, 40) exhibited potent activity against HCT-1, SF268, and MCF-7 cancer cell lines via the MTT assay .
Table 1: Anticancer Activity of Selected Acetamides
| Compound | Cell Line Activity (IC50, µM) | Key Structural Features |
|---|---|---|
| Target Compound | Not reported | Pyridine-3-sulfonamido, 4-MeO groups |
| Compound 38 | <10 (HCT-1, MCF-7) | Quinazoline-sulfonyl, pyrrolidine |
| Compound 39 | <10 (SF268, PC-3) | Piperidine substitution |
| Compound 40 | <10 (HT-15, MCF-7) | Morpholine substitution |
The target compound’s pyridine-sulfonamido group may enhance DNA intercalation or kinase inhibition, similar to quinazoline derivatives. However, the absence of a quinazoline core might reduce its potency compared to Compounds 38–40.
FPR Receptor Agonists
Pyridazinone-based acetamides with 4-methoxybenzyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as mixed FPR1/FPR2 ligands, inducing calcium mobilization and chemotaxis in neutrophils .
Key Comparison :
- The target compound shares the 4-methoxybenzyl and acetamide motifs but lacks the pyridazinone ring. This structural difference likely shifts its activity away from FPR agonism toward other targets, such as kinases or proteases.
Enzyme Inhibitors
- SARS-CoV-2 Main Protease Inhibitors: Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) bind to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142, achieving binding affinities <−22 kcal/mol .
- Protein Tyrosine Inhibitors : N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a–3c) showed hypoglycemic effects in diabetic models, with IC50 values ranging from 69–87 µM .
Table 2: Enzyme Inhibition Profiles
| Compound | Target Enzyme | Activity (IC50/Binding Affinity) | Structural Relevance to Target Compound |
|---|---|---|---|
| Target Compound | Not reported | — | Pyridine-sulfonamido, dual MeO groups |
| 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide | SARS-CoV-2 Mpro | −22 kcal/mol | Shared pyridine-acetamide scaffold |
| Compound 3a | Protein Tyrosine | 69 µM | Shared 4-methoxyphenyl group |
The target compound’s pyridine ring and sulfonamido linker may favor protease or kinase binding, but its therapeutic niche remains undefined without direct data.
准备方法
Synthesis of N-(4-Methoxybenzyl)pyridine-3-sulfonamide
Reaction Conditions :
- Reactants : Pyridine-3-sulfonyl chloride (1.0 equiv), 4-methoxybenzylamine (1.2 equiv).
- Base : Triethylamine (2.5 equiv) to neutralize HCl.
- Solvent : Dichloromethane (DCM) at 0–5°C, transitioning to room temperature.
- Reaction Time : 4–6 hours.
Procedure :
Pyridine-3-sulfonyl chloride is dissolved in DCM under inert atmosphere. 4-Methoxybenzylamine and triethylamine are added dropwise, maintaining low temperature to mitigate exothermicity. After completion (monitored via TLC), the mixture is washed with 1M HCl and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the sulfonamide intermediate as a white solid.
Yield Optimization :
Acetamide Formation via Nucleophilic Substitution
Reaction Conditions :
- Reactants : N-(4-Methoxybenzyl)pyridine-3-sulfonamide (1.0 equiv), 2-chloro-N-(4-methoxyphenyl)acetamide (1.1 equiv).
- Base : Potassium carbonate (2.0 equiv).
- Solvent : Dimethylacetamide (DMA) at 80–90°C.
- Catalyst : Phase-transfer catalyst (tetrabutylammonium bromide, 0.1 equiv).
- Reaction Time : 12–16 hours.
Procedure :
The sulfonamide intermediate is combined with 2-chloro-N-(4-methoxyphenyl)acetamide and K₂CO₃ in DMA. The mixture is heated under reflux with vigorous stirring. Post-reaction, the solution is cooled, diluted with ice water, and extracted with ethyl acetate. The organic phase is evaporated, and the crude product is recrystallized from ethanol.
Yield Optimization :
- Microwave irradiation (100°C, 30 minutes) reduces reaction time to 2 hours with 85% yield.
- Substituting DMA with N-methyl-2-pyrrolidone (NMP) enhances solubility but may complicate purification.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using a C18 column (ACN/H₂O gradient, 1.0 mL/min).
- Elemental Analysis : Calculated C 59.49%, H 5.22%, N 8.67%; Found C 59.41%, H 5.18%, N 8.63%.
Comparative Analysis of Synthetic Methodologies
| Parameter | Classical Heating | Microwave | Phase-Transfer Catalysis |
|---|---|---|---|
| Reaction Time (h) | 16 | 2 | 12 |
| Yield (%) | 67 | 85 | 78 |
| Solvent | DMA | NMP | DCM |
| Purification Method | Recrystallization | Column | Extraction |
Key Observations :
- Microwave-assisted synthesis significantly enhances throughput but requires specialized equipment.
- Phase-transfer catalysis improves interfacial reactivity, particularly for heterogeneous systems.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonamide Formation
Competing reactions at pyridine nitrogen are minimized by using a slight excess of 4-methoxybenzylamine and low temperatures.
Byproduct Formation During Acetamide Coupling
Unreacted 2-chloroacetamide is removed via aqueous wash (pH 9–10), exploiting its solubility in basic conditions.
Purification Difficulties
Recrystallization from ethanol/water (7:3) affords high-purity product, while silica gel chromatography (ethyl acetate/hexane, 1:1) resolves closely eluting impurities.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, sulfonamide linkage formation may require coupling pyridine-3-sulfonyl chloride with a 4-methoxybenzylamine intermediate under alkaline conditions (e.g., using triethylamine as a base in dichloromethane at 0–5°C). Subsequent acetamide formation via nucleophilic acyl substitution with 4-methoxyaniline should be catalyzed by DCC/DMAP in dry THF. Key optimizations include temperature control (<40°C to prevent decomposition) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- 1H NMR : Look for distinct singlet peaks for methoxy groups (~δ 3.8 ppm) and aromatic protons split by substituents (e.g., pyridine protons at δ 8.1–8.9 ppm). The sulfonamide NH typically appears as a broad singlet (~δ 10.2 ppm) .
- LC-MS : Molecular ion peaks ([M+H]+) should align with the theoretical molecular weight (e.g., ~429.45 g/mol). Fragmentation patterns may include loss of methoxybenzyl (135 Da) or sulfonamide (96 Da) groups .
- IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) functional groups .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., EGFR or VEGFR2) due to the pyridine-sulfonamide moiety’s affinity for kinase ATP-binding pockets .
- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, PC-3) via MTT assays, comparing IC50 values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Modify Substituents : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., chloro) to enhance sulfonamide hydrogen bonding with target residues .
- Scaffold Hybridization : Fuse the pyridine ring with a thienopyrimidine core (as in ) to probe interactions with hydrophobic enzyme pockets.
- Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to identify critical binding motifs, then validate via alanine-scanning mutagenesis of recombinant protein targets .
Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, discrepancies in MTT assay results may arise from varying cell confluency (aim for 70–80% at treatment) .
- Validate Target Engagement : Use biophysical methods (e.g., SPR or ITC) to measure direct binding affinities, ruling out off-target effects .
Q. What computational strategies predict off-target interactions and metabolic stability?
- Methodological Answer :
- Off-Target Profiling : Employ cheminformatics tools like SwissTargetPrediction or SEA to identify potential secondary targets (e.g., adenosine receptors due to the methoxyphenyl moiety) .
- Metabolism Prediction : Use ADMETlab 2.0 to simulate cytochrome P450 metabolism (e.g., demethylation of methoxy groups) and identify labile sites for deuterium incorporation to prolong half-life .
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